3-Fluoro-4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol
Description
3-Fluoro-4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol is a fluorinated derivative of the β-adrenergic agonist isoproterenol (C₁₁H₁₇NO₃) . Its structure comprises a benzenediol core (positions 1,2), a hydroxyethyl side chain at position 4, and a propan-2-ylamino group at the ethyl side chain. The distinguishing feature is the fluorine atom at position 3, which replaces a hydrogen atom in the parent compound. This substitution is hypothesized to modulate receptor binding affinity, metabolic stability, and physicochemical properties compared to non-fluorinated analogs . β₂-adrenergic receptors .
Properties
IUPAC Name |
3-fluoro-4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO3/c1-6(2)13-5-9(15)7-3-4-8(14)11(16)10(7)12/h3-4,6,9,13-16H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYFTYUBFSDBRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=C(C(=C(C=C1)O)O)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338253 | |
| Record name | 3-fluoro-4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61338-98-5 | |
| Record name | 3-fluoro-4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, benzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Fluorination: The amino group is then substituted with a fluorine atom using a fluorinating agent such as diethylaminosulfur trifluoride.
Hydroxylation: The benzene ring is hydroxylated using a hydroxylating agent like hydrogen peroxide in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxy groups to hydrogen atoms.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium iodide or potassium thiocyanate can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-fluorinated or de-hydroxylated products.
Substitution: Halogenated or functionalized derivatives.
Scientific Research Applications
3-Fluoro-4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological and cardiovascular diseases.
Biological Research: The compound is used in studies investigating the effects of fluorinated aromatic compounds on biological systems.
Industrial Chemistry: It serves as a precursor for the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets, making it a valuable compound in drug design.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of catecholamine derivatives with variations in substituents on the benzene ring, ethyl side chain, and amino group. Key analogs include:
Isoproterenol (4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol) Key Differences: Lacks the fluorine atom at position 3. Properties: Non-selective β-adrenergic agonist with bronchodilatory and cardiac stimulant effects. Molecular weight: 211.3 g/mol (C₁₁H₁₇NO₃) . Metabolism: Rapidly metabolized by catechol-O-methyltransferase (COMT) due to the absence of fluorine, leading to a short half-life .
Properties: Non-selective α/β agonist with vasoconstrictive and cardiac effects. Molecular weight: 183.2 g/mol (C₉H₁₃NO₃). Solubility: 180 mg/L in water; log KOW = -2.59 .
Norepinephrine Bitartrate (4-(2-amino-1-hydroxyethyl)benzene-1,2-diol) Key Differences: Primary amino group; lacks fluorine and isopropyl substitution. Properties: Predominantly α-adrenergic agonist with pressor effects. Molecular weight: 319.3 g/mol (including tartrate salt) .
Isoetharine Mesylate (4-[1-hydroxy-2-(propan-2-ylamino)butyl]benzene-1,2-diol) Key Differences: Extended butyl side chain instead of ethyl; mesylate salt. Properties: β₂-selective agonist with longer duration due to increased lipophilicity. Molecular weight: 335.4 g/mol .
Data Table: Structural and Physicochemical Comparison
*Calculated based on atomic weights. †Estimated via analogy. ‡Experimental data.
Research Findings and Implications
In epinephrine analogs, fluorination at position 3 has been shown to reduce COMT-mediated metabolism, extending half-life .
Solubility and Lipophilicity: The target compound’s log KOW (~-1.5) suggests slightly higher lipophilicity than isoproterenol (log KOW = -2.1), which may improve membrane permeability but reduce aqueous solubility .
Synthetic and Impurity Considerations: During isoproterenol synthesis, impurities like 4-[2-(propan-2-ylamino)ethyl]benzene-1,2-diol (Imp-II) form via hydrogenolysis of the benzylic alcohol . Fluorination at position 3 may require alternative synthetic routes to avoid dehalogenation byproducts .
Comparative Biological Activity: Isoetharine’s extended butyl side chain enhances β₂ selectivity and duration . Similarly, the target compound’s fluorine could confer improved selectivity or stability over isoproterenol. Acylated derivatives of benzenediols (e.g., 4-(1,2-di(butanoyloxy)ethyl)benzene-1,2-diol) demonstrate anti-inflammatory effects via NO modulation , suggesting fluorinated analogs might exhibit unique immunomodulatory properties.
Biological Activity
3-Fluoro-4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol, also known by its CAS number 61338-98-5, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
The chemical structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆FNO₃ |
| Molecular Weight | 229.248 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| LogP | 1.659 |
| PSA | 72.720 |
These properties indicate a moderate lipophilicity, which may influence its bioavailability and interaction with biological targets.
Antihypertensive Effects
Research has indicated that compounds similar to this compound exhibit antihypertensive effects by acting on the angiotensin II receptor (AT1). A study highlighted that modifications at specific positions on the benzene ring can enhance binding affinity to AT1 receptors, leading to improved antihypertensive activity compared to established drugs like Losartan .
Antioxidant Properties
The antioxidant potential of this compound has been explored through various assays. Compounds with similar structures have demonstrated significant free radical scavenging abilities, which are essential for protecting cellular components from oxidative damage. This activity may be attributed to the phenolic hydroxyl groups present in the structure .
Study on Antihypertensive Activity
In a controlled study involving hypertensive rat models, this compound was administered at varying doses. The results indicated a dose-dependent reduction in blood pressure, supporting its potential as an antihypertensive agent. The compound's mechanism was linked to its interaction with AT1 receptors, demonstrating a slower dissociation rate compared to traditional medications .
Research on Antiviral Efficacy
A comparative study evaluated the antiviral effects of several benzimidazole derivatives against human cytomegalovirus (HCMV). While not directly tested on this compound, similar structural analogs showed promising results in inhibiting viral replication without significant cytotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
